

Spectroscopic Characterization of Aluminum Lactate Complexes: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Aluminum lactate	
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Introduction

Aluminum lactate complexes are of considerable interest across various scientific disciplines, including pharmaceuticals, materials science, and cosmetics. The interaction between the aluminum cation (Al³+) and lactic acid results in the formation of various complex species, the structures and relative concentrations of which are highly dependent on factors such as pH, temperature, and the molar ratio of aluminum to lactate. A thorough understanding of the formation, stability, and structure of these complexes is crucial for their effective application. Spectroscopic techniques are powerful tools for elucidating the coordination chemistry and quantitative analysis of these complexes in solution and the solid state. This document provides detailed application notes and experimental protocols for the characterization of **aluminum lactate** complexes using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

The following tables summarize key quantitative data obtained from the spectroscopic analysis of **aluminum lactate** complexes.

Table 1: ²⁷Al NMR Chemical Shifts of **Aluminum Lactate** Species at Various pH Values.[1]



рН	Chemical Shift (ppm)	Assignment
3	~10	[Al(lactate)(H ₂ O) ₅] ²⁺
3	~18	[Al(lactate)2(H2O)4]+
4.7	22	[Al(lactate)₃]
8	5.2	[Al(lactate)2(H2O)(OH)]
10	~4.3	Oligomers of [Al(lactate)2(H2O) (OH)]
11	Not specified	Tetrahedral [Al(OH)4] ⁻ and other species

Note: Chemical shifts are referenced to an external standard of $[Al(H_2O)_6]^{3+}$ at 0 ppm.[2] The line widths of these resonances can be broad due to the quadrupolar nature of the ^{27}Al nucleus.[2]

Table 2: Indicative FTIR and Raman Vibrational Frequencies for **Aluminum Lactate** Complexes.



Vibrational Mode	Expected Frequency Range (cm ⁻¹) (FTIR)	Expected Frequency Range (cm ⁻¹) (Raman)	Notes
O-H stretching (coordinated water)	3200 - 3600	3200 - 3600	Broad bands indicating the presence of water molecules coordinated to the aluminum ion or in the crystal lattice.[3]
C-H stretching (lactate)	2850 - 3000	2850 - 3000	Characteristic of the methyl and methine groups of the lactate ligand.
C=O stretching (coordinated carboxylate)	1550 - 1650	1550 - 1650	Shifted to lower wavenumbers compared to free lactic acid (~1730 cm ⁻¹) due to coordination with the aluminum ion.[4]
C-O stretching (coordinated carboxylate)	1400 - 1450	1400 - 1450	Symmetric stretching of the carboxylate group.
Al-O stretching	400 - 600	400 - 600	Direct evidence of the coordination bond between aluminum and the oxygen atoms of the lactate ligand. The exact position is sensitive to the coordination environment.



Note: The exact peak positions can vary depending on the specific complex, its physical state (solid or solution), and the presence of other coordinating species.

Experimental Protocols

Protocol 1: Sample Preparation for Spectroscopic Analysis

Objective: To prepare **aluminum lactate** complex solutions at various pH values for spectroscopic characterization.

Materials:

- Aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃·9H₂O)
- Lactic acid (85-90% aqueous solution)
- Deionized water
- Sodium hydroxide (NaOH) and hydrochloric acid (HCl) solutions (for pH adjustment)
- pH meter

Procedure:

- Stock Solution Preparation:
 - Prepare a 1.0 M stock solution of the aluminum salt in deionized water.
 - Prepare a 3.0 M stock solution of lactic acid in deionized water.
- Complex Formation:
 - In a series of beakers, add a fixed volume of the aluminum salt stock solution.
 - To each beaker, add the lactic acid stock solution to achieve the desired Al³⁺:lactate molar ratio (e.g., 1:1, 1:2, 1:3).
 - Stir the solutions for 30 minutes at room temperature to allow for complex formation.



pH Adjustment:

- Slowly adjust the pH of each solution to the desired value (e.g., 3, 5, 7, 9) using the NaOH or HCl solutions while continuously monitoring with a calibrated pH meter.
- Allow the solutions to equilibrate for at least one hour after pH adjustment.

Final Preparation:

- Filter the solutions if any precipitate is observed.
- For NMR spectroscopy, a D₂O lock signal may be required. Prepare parallel samples in D₂O or add a D₂O capillary.
- For solid-state analysis, the complexes can be precipitated (e.g., by adding a non-solvent or by evaporation) and dried under vacuum.

Protocol 2: ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different **aluminum lactate** species in solution as a function of pH.

Instrumentation:

High-field NMR spectrometer equipped with a broadband probe.

Parameters:

- Nucleus: ²⁷Al
- Frequency: Dependent on the magnetic field strength of the instrument (e.g., 130.3 MHz).[1]
- Reference: External [Al(H₂O)₆]³⁺ (0.1 M Al(NO₃)₃ in 2% HNO₃) at 0 ppm.[5]
- Pulse Angle: A small pulse angle (e.g., < 30°) is recommended to ensure quantitative measurements, especially for broad signals.



- Relaxation Delay: A sufficient delay (e.g., 5 times the longest T₁) should be used for quantitative analysis.
- Acquisition Time: Typically 0.1 to 0.5 seconds.
- Number of Scans: Signal averaging is usually required due to the low receptivity and broad lines of ²⁷Al. The number of scans will depend on the sample concentration.

Procedure:

- Prepare the aluminum lactate solutions at different pH values as described in Protocol 1.
- Transfer the sample to an appropriate NMR tube.
- Acquire the ²⁷Al NMR spectrum using the parameters outlined above.
- Process the data (Fourier transform, phasing, and baseline correction).
- Identify the different aluminum lactate species based on their characteristic chemical shifts (see Table 1).[1]
- For quantitative analysis, integrate the peaks corresponding to the different species. The relative area of each peak is proportional to the molar concentration of that species.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups involved in the coordination of lactate to aluminum.

Instrumentation:

 FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for liquid samples or a KBr press for solid samples.

Parameters:

• Spectral Range: 4000 - 400 cm⁻¹



• Resolution: 4 cm⁻¹

Number of Scans: 32-64 scans are typically sufficient.

Procedure:

- Liquid Samples:
 - Acquire a background spectrum of the solvent (e.g., water).
 - Place a drop of the aluminum lactate solution onto the ATR crystal and acquire the sample spectrum.
 - Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the complex.
- Solid Samples:
 - Prepare a KBr pellet by mixing a small amount of the solid aluminum lactate complex with dry KBr powder and pressing it into a transparent disk.
 - Acquire the spectrum of the KBr pellet.
- Data Analysis:
 - Identify the characteristic vibrational bands of the lactate ligand and compare them to the spectrum of free lactic acid.
 - Pay close attention to the shifts in the carboxylate (C=O and C-O) and hydroxyl (O-H)
 stretching frequencies, as these are indicative of coordination to the aluminum ion.[4]

Protocol 4: Raman Spectroscopy

Objective: To complement FTIR data and provide information on the Al-O coordination bonds and the overall molecular symmetry.

Instrumentation:

• Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).



Parameters:

- Spectral Range: 4000 100 cm⁻¹
- Laser Power: Use the lowest possible laser power to avoid sample degradation.
- Acquisition Time and Accumulations: These will depend on the sample concentration and scattering efficiency.

Procedure:

- Place the liquid sample in a cuvette or the solid sample on a microscope slide.
- Focus the laser on the sample and acquire the Raman spectrum.
- Data Analysis:
 - Identify the Raman-active vibrational modes.
 - Look for the characteristic Al-O stretching vibrations in the low-frequency region (400-600 cm⁻¹), which directly probe the metal-ligand bond.[6]
 - Compare the spectra of different aluminum lactate species to identify changes in symmetry.

Protocol 5: Ultraviolet-Visible (UV-Vis) Spectrophotometry

Objective: To study the formation of **aluminum lactate** complexes and potentially determine their stoichiometry and stability constants.

Instrumentation:

UV-Vis spectrophotometer.

Parameters:

Wavelength Range: 200 - 800 nm.



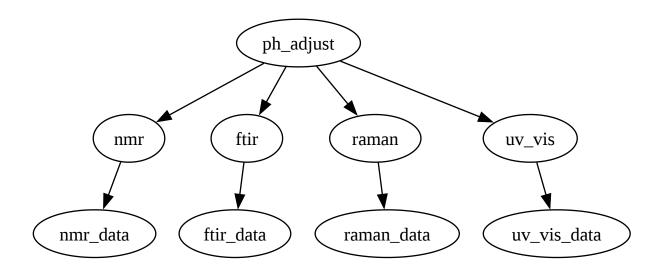
• Path Length: 1 cm quartz cuvette.

Procedure:

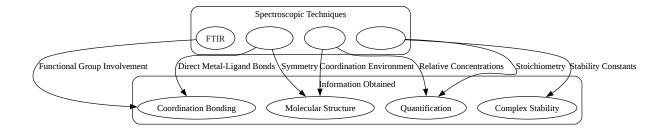
- Complex Formation Study:
 - Acquire the UV-Vis spectrum of the aluminum salt solution and the lactic acid solution separately. Aluminum lactate complexes themselves do not have strong absorptions in the visible range, but changes in the UV region upon complexation can be monitored.
 - Mix the aluminum and lactate solutions and record the spectrum at different time intervals to monitor the kinetics of complex formation.
- Stoichiometry Determination (Job's Plot):
 - Prepare a series of solutions with a constant total concentration of aluminum and lactate, but with varying mole fractions of each component.
 - Measure the absorbance of each solution at a wavelength where the complex absorbs maximally (or where the change in absorbance is greatest).
 - Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
- Stability Constant Determination:
 - Spectrophotometric titration can be used to determine the stability constants of the complexes. This involves titrating a solution of the aluminum ion with the lactate ligand and monitoring the change in absorbance at a specific wavelength.[7]

Visualization of Experimental Workflow and Logical Relationships





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